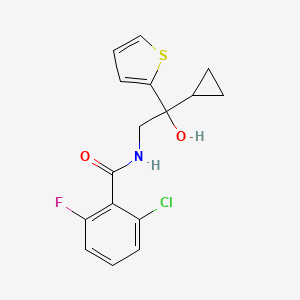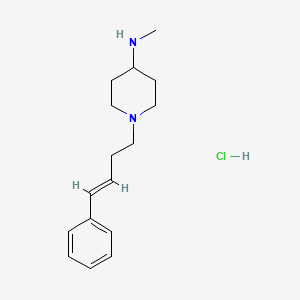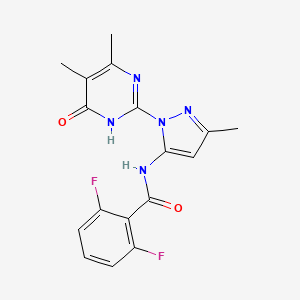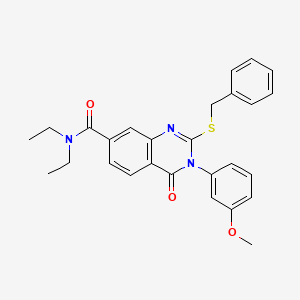![molecular formula C10H10N2O2S B2921092 7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine CAS No. 1396761-83-3](/img/structure/B2921092.png)
7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-ethyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Anticancer Agents Targeting Tumor Hypoxia
Benzo[c][1,2,5]thiadiazoles, a related class to benzo[d]thiazoles, have been synthesized as potential hypoxia inhibitors . These compounds are designed to target tumor hypoxia, a condition where tumor cells are deprived of oxygen, which contributes to cancer progression and resistance to therapy. The development of boron-based hypoxia agents represents a novel approach to combat hypoxic tumor cells .
Antimicrobial and Antifungal Applications
Thiazole derivatives exhibit significant antimicrobial activities. For instance, sulfathiazole is a well-known antimicrobial drug. Additionally, compounds like abafungin demonstrate potent antifungal properties . The structural similarity suggests that “7-ethyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine” could be explored for similar antimicrobial and antifungal applications.
Antiretroviral Activity
Ritonavir is an antiretroviral drug that contains a thiazole ring. The presence of the thiazole moiety in ritonavir contributes to its effectiveness against HIV . This indicates the potential of thiazole derivatives, including the compound , in the development of new antiretroviral therapies.
Neuroprotective and Anticonvulsant Effects
Thiazole derivatives have been reported to possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Moreover, some thiazole compounds have been evaluated for their anticonvulsant effects, which could help in managing epilepsy and preventing the spread of seizures .
Anti-inflammatory and Analgesic Properties
Thiazoles are known to exhibit anti-inflammatory and analgesic activities. These properties make them valuable in the development of new medications for treating pain and inflammation-related conditions .
Antidiabetic and Antioxidant Effects
Research has shown that thiazole derivatives can have antidiabetic and antioxidant activities. These effects are crucial for managing diabetes and reducing oxidative stress, which is linked to various chronic diseases .
Hepatoprotective Activities
Some thiazole compounds have demonstrated hepatoprotective activities, suggesting their potential use in protecting the liver from damage caused by toxins or diseases .
Quorum-Sensing Inhibitors
In the context of bacterial communication, quorum-sensing inhibitors are compounds that disrupt the signaling pathways bacteria use to coordinate their behavior. Certain benzo[d]thiazole derivatives have shown promising results as quorum-sensing inhibitors, which could lead to new ways of combating bacterial infections .
Orientations Futures
The future directions for research on “7-ethyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine” could involve exploring its potential biological activities, given the known activities of other thiazole derivatives . Further studies could also investigate its synthesis and chemical reactions in more detail.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds generally work by interacting with various enzymes and receptors in the body . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including analgesic and anti-inflammatory activities .
Propriétés
IUPAC Name |
7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-6-3-7-8(14-5-13-7)4-9(6)15-10(12)11/h3-4,11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDIGOMFDTQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=N)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)



![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[5-(3-phenylpropyl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2921025.png)


![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2921028.png)
![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2921032.png)